MLCK inhibitor peptide 18

Description

Propriétés

IUPAC Name |

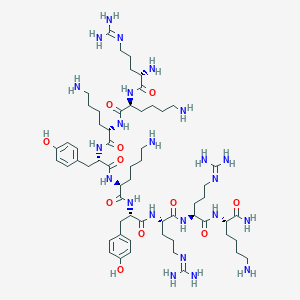

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKAKNGULMYHZ-UILVTTEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H105N23O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MLCK Inhibitor Peptide 18

This guide provides a comprehensive overview of the mechanism of action for MLCK Inhibitor Peptide 18, tailored for researchers, scientists, and drug development professionals. It delves into its inhibitory kinetics, molecular interactions, and its effects in cellular and in vivo models, presenting key data and experimental methodologies.

Core Mechanism of Action

This compound is a potent and selective, cell-permeable nonapeptide that functions as a competitive inhibitor of Myosin Light Chain Kinase (MLCK) with respect to its substrate, the myosin light chain.[1] It exhibits a mixed mode of inhibition concerning ATP. A key feature of its mechanism is that it does not interfere with the activation of MLCK by calmodulin (CaM), ensuring its specificity of action on the kinase's catalytic activity.[2][3] This peptide demonstrates high selectivity for MLCK, with significantly lower inhibitory activity against other related kinases such as CaM Kinase II and Protein Kinase A (PKA).[2][3][4]

The peptide's ability to permeate cell membranes allows for its application in studying intracellular processes.[1][4] Notably, it has been shown to regulate paracellular permeability and restore barrier function in intestinal epithelial models by reducing the phosphorylation of intracellular myosin light chain.[1][5]

Quantitative Inhibition Data

The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound.

| Parameter | Value | Target Enzyme | Notes | Reference(s) |

| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | --- | [1][2][3][4] |

| Ki | 52 nM | Myosin Light Chain Kinase (MLCK) | Competitive inhibition with respect to the peptide substrate. | [1] |

| Selectivity | 4000-fold | MLCK vs. CaM Kinase II | --- | [2][3][4] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical signaling pathway leading to MLCK activation and subsequent smooth muscle contraction, and the point of intervention by this compound.

Competitive and Mixed-Mode Inhibition Mechanism

This compound competitively binds to the active site of MLCK, where the myosin light chain substrate would normally bind. It also exhibits a mixed-mode of inhibition with respect to ATP, suggesting it can bind to both the free enzyme and the enzyme-ATP complex, but with different affinities, affecting both the Km and Vmax of the reaction.

Experimental Protocols

Kinase Inhibition Assay

This protocol details the methodology for assessing the inhibitory effect of Peptide 18 on MLCK activity.

1. Reagents and Buffers:

-

Assay Buffer (50 mM HEPES, pH 7.5): Containing 1 mM DTT, 1 mg/mL bovine serum albumin, 5 mM MgCl2, 150 mM KCl, and 15 mM NaCl.

-

[γ-32P]ATP: 0.2 mM with a specific activity of 200-300 cpm/pmol.

-

MLCK Substrate: 20 µM synthetic peptide (e.g., KKRPQRATSNVFAM-NH2).

-

MLCK Enzyme and Calmodulin (CaM): For forming the active enzyme complex.

-

This compound: At various concentrations.

-

Phosphocellulose Filter Paper.

-

Wash Solution: 75 mM phosphoric acid.

-

Scintillation Cocktail (e.g., Ecoscint O).

2. Experimental Workflow:

3. Data Analysis:

-

Radioactivity is measured using a liquid scintillation counter.

-

Data are expressed as a percentage of the maximal enzyme activity (activity in the absence of the inhibitor is 100%).

-

IC50 values are calculated using linear regression analysis of the data points corresponding to 15-85% of maximal activity.

Intestinal Barrier Function Assay (Caco-2/T84 Monolayer Model)

This protocol provides a general framework for assessing the effect of this compound on intestinal epithelial barrier function, which is often compromised in inflammatory conditions.

1. Cell Culture:

-

Caco-2 or T84 intestinal epithelial cells are seeded on semi-permeable Transwell™ inserts and cultured to form a confluent and polarized monolayer. This process typically takes several days.

2. Induction of Barrier Dysfunction:

-

The cell monolayers are treated with inflammatory stimuli such as a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) or with enteropathogenic Escherichia coli (EPEC) to induce a breakdown of the epithelial barrier.[4][6]

3. Treatment with this compound:

-

The monolayers are treated with varying concentrations of this compound, either as a preventative measure before the inflammatory challenge or as a restorative treatment after barrier function has been compromised.

4. Assessment of Barrier Function:

-

Transepithelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across the cell monolayer and is a sensitive indicator of tight junction integrity. A decrease in TEER signifies increased paracellular permeability. TEER is measured at various time points using an epithelial volt-ohm meter.

-

Paracellular Permeability to Fluorescent Tracers: The flux of a fluorescently labeled, non-absorbable molecule (e.g., FITC-dextran) from the apical to the basolateral chamber of the Transwell™ system is quantified.[7] An increase in the flux of the tracer indicates a compromised barrier.

5. Molecular Analysis (Optional):

-

Following the functional assays, cells can be lysed to analyze the phosphorylation status of myosin light chain via Western blotting to confirm the intracellular activity of the inhibitor.[7]

-

Immunofluorescent staining of tight junction proteins (e.g., ZO-1, occludin, claudin-1) can be performed to visualize the effects of the treatment on the localization and organization of these proteins.[7]

This in-depth guide provides a solid foundation for understanding and applying this compound in research and development. The provided data, diagrams, and protocols are intended to facilitate its effective use in studying the role of MLCK in various physiological and pathological processes.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Myosin Light Chain Kinase Mediates Intestinal Barrier Disruption following Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency of MLCK Inhibitor Peptide 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Myosin Light Chain Kinase (MLCK) inhibitor, Peptide 18. It details the inhibitor's potency, the experimental procedures for its characterization, and the cellular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Quantitative Inhibitory Profile of Peptide 18

MLCK Inhibitor Peptide 18 is a highly selective and potent inhibitor of Myosin Light Chain Kinase. Its inhibitory activity has been quantified, providing key data for its application in research and as a potential therapeutic agent. The following table summarizes the critical quantitative parameters of this inhibitor.

| Parameter | Value | Notes |

| IC50 | 50 nM | The half-maximal inhibitory concentration against Myosin Light Chain Kinase.[1][2][3][4][5] |

| Ki | 52 nM | The inhibition constant, indicating a competitive inhibition mode with respect to the peptide substrate.[1] |

| Selectivity | >4000-fold | Exhibits over 4000-fold selectivity for MLCK over CaM Kinase II.[2][3][4][5] |

| Mechanism | Competitive | Acts as a competitive inhibitor with respect to the substrate.[1] |

| Cell Permeability | Yes | The peptide is cell-permeable, allowing for in-vitro and in-vivo studies of cellular processes.[1][3][5] |

Elucidating the MLCK Signaling Cascade

Myosin Light Chain Kinase plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes such as cell migration and barrier function.[6][7][8] The activity of MLCK is primarily regulated by intracellular calcium levels. An increase in intracellular calcium leads to the formation of a Ca²⁺/Calmodulin complex, which in turn activates MLCK. The activated kinase then phosphorylates the regulatory light chain of myosin II, initiating a cascade of events that result in cellular contraction or motility.[6][9]

Experimental Protocol for IC50 Determination of this compound

The following protocol outlines the kinase assay used to determine the IC50 value of this compound. This method is based on the quantification of radiolabeled phosphate incorporation into a synthetic substrate.

Materials and Reagents:

-

MLCK enzyme

-

This compound

-

Synthetic substrate peptide (e.g., KKRPQRATSNVFAM-NH2)

-

[γ-³²P]ATP

-

HEPES buffer (50 mM, pH 7.5)

-

Dithiothreitol (DTT) (1 mM)

-

Bovine Serum Albumin (BSA) (1 mg/mL)

-

Magnesium Chloride (MgCl₂) (5 mM)

-

Potassium Chloride (KCl) (150 mM)

-

Sodium Chloride (NaCl) (15 mM)

-

Calmodulin (CaM)

-

Calcium Chloride (CaCl₂)

-

Phosphocellulose filter paper

-

75 mM Phosphoric acid

-

95% Ethanol

-

Scintillation cocktail (e.g., Ecoscint O)

-

Liquid scintillation counter

Procedure:

-

Enzyme-Calmodulin Complex Formation: Prepare the active MLCK enzyme by pre-incubating it on ice for 1 minute with 1 µM Calmodulin and 5 µM CaCl₂.[2][4]

-

Reaction Mixture Preparation: In a final volume of 50 µL, combine the following components in duplicate for each inhibitor concentration and control:

-

50 mM HEPES, pH 7.5

-

1 mM DTT

-

1 mg/mL BSA

-

5 mM MgCl₂

-

150 mM KCl

-

15 mM NaCl

-

20 µM synthetic substrate peptide

-

Varying concentrations of this compound (or vehicle for control)

-

0.2 mM [γ-³²P]ATP (specific activity 200-300 cpm/pmol)[2]

-

-

Initiation of Reaction: Start the kinase reaction by adding 5 µL of the pre-formed MLCK:CaM complex.[2][4]

-

Incubation: Incubate the reaction mixtures at 25°C for 20 minutes.[2][4]

-

Termination and Spotting: Stop the reaction and spot aliquots of each reaction onto phosphocellulose filter paper.[2][4]

-

Washing: Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a wash with 95% ethanol.[2][4]

-

Scintillation Counting: Dry the filter papers and place them in vials containing scintillation cocktail.[2] Measure the radioactivity using a liquid scintillation counter.[2][4]

-

Data Analysis:

References

- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]

- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 8. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

MLCK Inhibitor Peptide 18: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Myosin Light Chain Kinase (MLCK) Inhibitor Peptide 18. It is a valuable tool for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and relevant biological pathways.

Executive Summary

MLCK Inhibitor Peptide 18 is a highly selective, cell-permeable nonapeptide that potently inhibits Myosin Light Chain Kinase.[1] Its high degree of selectivity makes it a critical tool for studying the physiological and pathological roles of MLCK. This document outlines its inhibitory constants, selectivity over other common kinases, and the experimental procedures used to determine these characteristics.

Quantitative Selectivity Profile

The inhibitory activity of Peptide 18 has been quantified against MLCK and other related kinases. The data consistently demonstrates a high affinity for MLCK with significantly lower activity against other kinases, highlighting its specificity.

| Kinase | Inhibition Value | Notes |

| Myosin Light Chain Kinase (MLCK) | IC50 = 50 nM | - |

| Myosin Light Chain Kinase (MLCK) | Ki = 52 nM | Competitive inhibition with respect to the peptide substrate.[1] |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | ~200 µM (estimated) | Peptide 18 is 4,000-fold more selective for MLCK over CaMKII.[2][3][4][5] |

| Protein Kinase A (PKA) | No significant inhibition | Does not inhibit PKA activity.[1][2][3][4] |

Mechanism of Action

This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK, with a reported Ki of 52 nM.[1] It does not interfere with the activation of the kinase by calmodulin (CaM).[1] Interestingly, it displays a mixed mode of inhibition concerning ATP.[1] This dualistic inhibitory mechanism contributes to its potency and specificity.

Core Signaling Pathway

MLCK plays a pivotal role in smooth muscle contraction and other cellular processes like maintaining endothelial barrier integrity.[2][6] Its activation is a calcium-dependent process, initiated by the binding of calcium to calmodulin, which then activates MLCK. The activated kinase phosphorylates the regulatory light chain of myosin II, which is a key step for actin-myosin interaction and subsequent cell contraction or motility.[6] Peptide 18 directly inhibits the kinase activity, preventing this phosphorylation.

Experimental Methodologies: Kinase Inhibition Assay

The determination of IC50 values for this compound is typically performed using an in vitro kinase assay. The following protocol is a synthesized representation based on common methodologies.[4]

Objective: To determine the concentration of this compound required to inhibit 50% of MLCK activity.

Materials:

-

Purified MLCK enzyme

-

Enzyme:Calmodulin (CaM) complex

-

Synthetic peptide substrate (e.g., KKRPQRATSNVFAM-NH2)[4]

-

[γ-32P]ATP or fluorescently labeled ATP

-

This compound at various concentrations

-

Assay Buffer (containing MgCl2, CaCl2, and buffering agent like Tris-HCl)

-

Phosphocellulose filter paper

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Enzyme-CaM Complex Pre-formation: The MLCK enzyme is pre-incubated with CaM and CaCl2 on ice to form the active complex.[4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the synthetic peptide substrate, and varying concentrations of this compound.

-

Initiation of Reaction: The kinase reaction is initiated by adding the pre-formed active MLCK:CaM complex and [γ-32P]ATP to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[4]

-

Termination and Detection: Aliquots of the reaction are spotted onto phosphocellulose filter paper to stop the reaction. The paper captures the phosphorylated peptide substrate.[4] Unincorporated [γ-32P]ATP is washed away.

-

Quantification: The amount of radioactivity on the filter paper, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.

-

Data Analysis: The enzyme activity is calculated for each inhibitor concentration and expressed as a percentage of the maximal activity (the reaction without any inhibitor). IC50 values are then determined by performing a linear regression analysis on the dose-response curve.[4]

Conclusion

This compound exhibits a highly favorable selectivity profile, characterized by potent inhibition of MLCK and substantially weaker to negligible effects on other kinases like CaMKII and PKA. Its competitive inhibition with respect to the substrate provides a specific mechanism for dissecting the roles of MLCK in cellular functions. The data and protocols presented herein underscore its utility as a precise pharmacological tool for basic research and preclinical studies.

References

- 1. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to MLCK Inhibitor Peptide 18 and its Interaction with Protein Kinase A (PKA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Myosin Light Chain Kinase (MLCK) inhibitor peptide 18, with a particular focus on its activity relative to Protein Kinase A (PKA). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Concepts: MLCK and PKA Signaling

Myosin Light Chain Kinase (MLCK) and Protein Kinase A (PKA) are crucial serine/threonine kinases that regulate a diverse array of cellular processes. MLCK is a key enzyme in smooth muscle contraction, where it phosphorylates the regulatory light chain of myosin II, an event that triggers contraction. PKA, also known as cAMP-dependent protein kinase, is a central component of signal transduction pathways initiated by G protein-coupled receptors and plays a vital role in metabolism, gene transcription, and cell growth and differentiation. Given their widespread influence, the selective inhibition of these kinases is a critical area of research for therapeutic development.

Quantitative Analysis of MLCK Inhibitor Peptide 18

This compound is a synthetic, cell-permeable nonapeptide that acts as a potent and selective inhibitor of MLCK. Its selectivity is a key attribute, allowing researchers to probe the specific roles of MLCK in cellular signaling without confounding off-target effects on other kinases, such as PKA.

The following table summarizes the quantitative inhibitory data for this compound against MLCK and other related kinases.

| Kinase Target | Inhibitor | IC50 | Selectivity | Reference |

| Myosin Light Chain Kinase (MLCK) | This compound | 50 nM | - | [1][2][3] |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | This compound | ~200 µM | 4000-fold vs. MLCK | [1][2] |

| Protein Kinase A (PKA) | This compound | No significant inhibition | Highly Selective | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK. It is designed to mimic the autoinhibitory domain of MLCK, thereby blocking the substrate-binding site of the kinase. In contrast, it does not interfere with the activity of PKA.

Experimental Protocols

The following is a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of compounds against MLCK and PKA, based on protocols described in the literature.[1]

Materials and Reagents

-

Enzymes: Purified MLCK, PKA catalytic subunit

-

Substrates: Synthetic peptide substrate for MLCK (e.g., KKRPQRATSNVFAM-NH2), Synthetic peptide substrate for PKA (e.g., LRRASLG)

-

Inhibitor: this compound

-

Radioisotope: [γ-³²P]ATP

-

Buffers and Reagents: HEPES, MgCl₂, DTT, BSA, KCl, NaCl, Phosphoric acid, Ethanol

-

Equipment: Scintillation counter, Phosphocellulose filter paper

Kinase Assay Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA, 150 mM KCl, and 15 mM NaCl.

-

Substrate and Inhibitor Addition: Add the specific peptide substrate (20 µM final concentration) and varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the respective kinase (MLCK or PKA) to the mixture. For MLCK, pre-incubate the enzyme with Calmodulin and Ca²⁺.

-

Phosphorylation Reaction: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.

-

Washing: Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by an ethanol wash.

-

Quantification: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to a control reaction without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

An In-depth Technical Guide on the Role of MLCK Inhibitor Peptide 18 in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) inhibitor peptide 18, a critical tool for studying and potentially targeting endothelial barrier dysfunction. We will delve into its mechanism of action, its effects on key signaling pathways within endothelial cells, and detailed experimental protocols for its application.

Core Concepts: Endothelial Barrier Function and the Role of MLCK

The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues.[1][2] The integrity of this barrier is paramount for maintaining tissue homeostasis. A key regulator of endothelial permeability is the contractile state of the endothelial cells themselves, which is largely governed by the phosphorylation of the 20 kDa regulatory myosin light chain (MLC).[1][2][3]

Myosin Light Chain Kinase (MLCK) is a Ca²⁺/calmodulin-dependent serine/threonine kinase that plays a pivotal role in this process.[4] Upon activation by various inflammatory and angiogenic mediators, MLCK phosphorylates MLC at Serine-19 and Threonine-18.[1][5] This phosphorylation initiates actomyosin contraction, leading to increased intracellular tension, intercellular gap formation, and consequently, a state of hyperpermeability.[1][3][6] Dysregulation of this pathway is implicated in a range of pathologies, including inflammation, sepsis, ischemia-reperfusion injury, and acute respiratory distress syndrome (ARDS).[1][6][7]

MLCK Inhibitor Peptide 18: A Selective Tool

This compound is a cell-permeable nonapeptide (H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2) that acts as a potent and selective inhibitor of MLCK.[8][9] Its selectivity and cell permeability make it an invaluable tool for dissecting the role of MLCK in endothelial cell biology.

This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK. It is derived from a modified sequence of the autoinhibitory region of MLCK.[9] By binding to the active site of MLCK, it prevents the phosphorylation of MLC, thereby abrogating the downstream effects of MLCK activation, including stress fiber formation and increased endothelial permeability.[1] Importantly, it does not interfere with the activation of MLCK by calmodulin (CaM).[10]

Quantitative Data on this compound

The following table summarizes key quantitative data related to the activity and selectivity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 50 nM | In vitro kinase assay | [8][10][11][12][13] |

| Kᵢ | 52 nM | In vitro kinase assay (competitive with substrate) | |

| Selectivity | >4,000-fold over CaM Kinase II | In vitro kinase assay | [8][10][11][12][13] |

| Selectivity | No inhibition of PKA | In vitro kinase assay | [8][10][11][13] |

Signaling Pathways Modulated by this compound in Endothelial Cells

MLCK is a convergence point for multiple signaling pathways that regulate endothelial permeability. Consequently, this compound can be used to probe the involvement of MLCK in these cascades.

-

Calcium/Calmodulin: An increase in intracellular Ca²⁺ is a primary activator of MLCK.[1][3]

-

Protein Kinase C (PKC): PKC can activate MLCK, contributing to hyperpermeability in response to mediators like thrombin and histamine.[1][5]

-

Rho-associated kinase (ROCK): While ROCK can directly phosphorylate MLC, it also contributes to MLC phosphorylation by inhibiting Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC. This interplay suggests a mutualism between MLCK and ROCK in promoting endothelial barrier dysfunction.[3][14]

-

Vascular Endothelial Growth Factor (VEGF): VEGF, a potent inducer of vascular permeability, can increase the expression and activity of the non-muscle isoform of MLCK (nmMLCK) in lung endothelial cells.[4]

By inhibiting MLCK, peptide 18 effectively blocks the downstream consequences of these signaling events on the endothelial cytoskeleton and barrier integrity.

Caption: MLCK signaling pathway in endothelial cells and the inhibitory action of Peptide 18.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study endothelial cell function.

This assay measures the electrical resistance across an endothelial cell monolayer, providing a quantitative measure of barrier integrity. A decrease in TEER indicates increased permeability.[4][15]

Workflow:

Caption: Workflow for a Transendothelial Electrical Resistance (TEER) assay.

Detailed Steps:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells of interest onto gelatin-coated Transwell inserts (0.4 µm pore size) at a density that allows for the formation of a confluent monolayer within 24-48 hours.[16]

-

Monolayer Formation: Culture the cells until a stable, high TEER value is achieved, indicating a mature, intact barrier. This is typically monitored using a volt-ohm meter.

-

Inhibitor Pre-treatment: Pre-incubate the endothelial monolayers with this compound at a desired concentration (a titration from 1-50 µM is recommended) for 30-60 minutes.

-

Stimulation: Add the hyperpermeability-inducing agent (e.g., thrombin, histamine, VEGF, or LPS) to the upper chamber of the Transwell.[4][16]

-

TEER Measurement: Record TEER readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 2-6 hours).

-

Data Analysis: Normalize the TEER values to the baseline reading at time zero. Plot the percentage change in TEER over time for each experimental condition.

This technique is used to quantify the levels of phosphorylated MLC, providing a direct readout of MLCK activity.

Workflow:

Caption: Western Blotting workflow to detect phosphorylated MLC.

Detailed Steps:

-

Cell Culture and Treatment: Grow endothelial cells in 6-well plates to near confluence. Serum starve the cells for 4-6 hours before the experiment. Pre-treat with this compound for 30-60 minutes, followed by stimulation with the agonist of interest for a short duration (e.g., 5-15 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17][18]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLC (Thr18/Ser19) overnight at 4°C.[19] Also, probe separate blots or strip and re-probe for total MLC and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLC signal to the total MLC signal and/or the loading control.

This method allows for the visualization of changes in the actin cytoskeleton, such as the formation of stress fibers and intercellular gaps, which are hallmarks of increased endothelial contractility.

Workflow:

Caption: Immunofluorescence workflow for visualizing the actin cytoskeleton.

Detailed Steps:

-

Cell Culture: Grow endothelial cells on glass coverslips or in chamber slides until they form a confluent monolayer.[20]

-

Treatment: Treat the cells with this compound and/or the stimulating agent as described in the previous protocols.

-

Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[20][21]

-

Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies and stains to access intracellular structures.[21]

-

Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes.[20]

-

Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488 or Rhodamine Phalloidin) to visualize F-actin, and a nuclear counterstain like DAPI.[21] If staining for other junctional proteins like VE-cadherin, incubate with the appropriate primary and secondary antibodies.[22]

-

Mounting and Imaging: Wash the cells extensively and mount the coverslips onto glass slides using an anti-fade mounting medium.[20] Acquire images using a fluorescence or confocal microscope.

Conclusion

This compound is a powerful and selective research tool for investigating the central role of MLCK in regulating endothelial barrier function. Its ability to prevent MLC phosphorylation and subsequent actomyosin contraction allows for the detailed study of signaling pathways that contribute to endothelial hyperpermeability in a variety of physiological and pathological contexts. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting the MLCK pathway in diseases characterized by vascular leakage.

References

- 1. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase in microvascular endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sp1-mediated nonmuscle myosin light chain kinase expression and enhanced activity in vascular endothelial growth factor–induced vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. [Penetrating peptide inhibitor of the myosin light chain kinase suppresses hyperpermeability of vascular endothelium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. This compound | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]

- 12. abmole.com [abmole.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. MLCK and ROCK mutualism in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AGEs induce endothelial cells senescence and endothelial barrier dysfunction via miR-1-3p/MLCK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell penetrating peptides coupled to an endothelial nitric oxide synthase sequence alter endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. ibidi.com [ibidi.com]

- 22. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of MLCK Inhibitor Peptide 18

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and barrier function, primarily through the phosphorylation of the regulatory light chain of myosin II (MLC). MLCK inhibitor peptide 18 is a highly selective, cell-permeable nonapeptide that acts as a potent competitive inhibitor of MLCK. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the molecular mechanism of action, its effects on actomyosin contractility, and its significant role in the regulation of endothelial barrier function, including the interplay with the RhoA/ROCK signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction to MLCK and its Inhibitor, Peptide 18

Myosin Light Chain Kinase (MLCK) is a Ca2+/calmodulin-dependent protein kinase that plays a crucial role in a variety of cellular processes, including smooth muscle contraction, cell migration, and the regulation of endothelial and epithelial barrier permeability.[1] The primary substrate for MLCK is the 20 kDa regulatory light chain of myosin II (MLC). Phosphorylation of MLC at Serine-19 and subsequently at Threonine-18 by MLCK increases the ATPase activity of myosin, promoting the assembly of myosin into filaments and enhancing its interaction with actin, leading to increased actomyosin contractility.[2]

This compound is a synthetic, cell-permeable nonapeptide (H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2) designed as a highly specific inhibitor of MLCK.[3] It exhibits potent inhibitory activity against MLCK with a mixed mode of inhibition with respect to ATP and is competitive with respect to the peptide substrate.[1] Its high selectivity for MLCK over other kinases like CaM kinase II and PKA makes it an invaluable tool for dissecting the specific roles of MLCK in cellular signaling.[3]

Core Mechanism of Action

The primary mechanism of action of this compound is its direct binding to the catalytic domain of MLCK, which prevents the phosphorylation of its substrate, the myosin light chain. This inhibitory action leads to a reduction in the levels of phosphorylated MLC (p-MLC), thereby decreasing actomyosin contractility. This fundamental action is the origin of the diverse downstream cellular effects observed upon treatment with this peptide.

Downstream Signaling Pathways

Regulation of Actomyosin Contractility

The most immediate downstream effect of MLCK inhibition by peptide 18 is the modulation of the actomyosin cytoskeleton. By reducing the level of p-MLC, the peptide leads to a decrease in the tension generated by the actomyosin network. This results in alterations in cell shape, adhesion, and motility.

Regulation of Endothelial Barrier Function

A critical downstream application of this compound is in the study and restoration of endothelial barrier function. Endothelial cells form a semi-permeable barrier that regulates the passage of fluids and solutes. Increased permeability of this barrier is a hallmark of inflammation and various pathological conditions.[4]

Inflammatory mediators such as thrombin and tumor necrosis factor-alpha (TNF-α) can lead to an increase in intracellular Ca2+, which activates MLCK.[4][5] This, in turn, leads to increased MLC phosphorylation, actomyosin contraction, and the formation of intercellular gaps, resulting in enhanced endothelial permeability.[4]

This compound has been shown to prevent these defects in transepithelial and transendothelial barrier resistance.[3] By inhibiting MLCK, the peptide prevents the increase in actomyosin contractility, thereby preserving the integrity of cell-cell junctions and maintaining normal barrier function.

Interplay with the RhoA/ROCK Signaling Pathway

The regulation of MLC phosphorylation is a balance between the activity of MLCK and myosin light chain phosphatase (MLCP).[2] The RhoA/ROCK signaling pathway plays a crucial role in this balance. Rho-associated kinase (ROCK), a downstream effector of the small GTPase RhoA, phosphorylates the myosin-binding subunit of MLCP, which inhibits the phosphatase's activity.[6] This leads to a sustained increase in the levels of p-MLC.

In inflammatory conditions, both the MLCK and RhoA/ROCK pathways can be activated, leading to a significant increase in MLC phosphorylation and barrier dysfunction.[7] While this compound directly targets MLCK, its effect is to tip the balance back towards dephosphorylation by MLCP, even in the presence of active ROCK signaling. This highlights a mutualistic relationship where both kinases contribute to the hyperpermeable state, and inhibition of MLCK is sufficient to ameliorate it.[7]

Quantitative Data Summary

| Parameter | Value | Organism/Cell Type | Comments | Reference |

| IC50 | 50 nM | - | Selective inhibitor of MLCK. | [3] |

| Ki | 52 nM | - | Competitive with respect to the peptide substrate. | [1] |

| Selectivity | >4,000-fold | - | Over CaM kinase II and PKA. | [3] |

Experimental Protocols

In Vitro Kinase Assay for MLCK Inhibition

This protocol is for determining the inhibitory activity of peptide 18 on MLCK using a radiometric assay.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) as substrate

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound

-

Phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, a fixed concentration of MLCK enzyme, and the desired concentration of peptide 18 or vehicle control.

-

Add MLC substrate to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of peptide 18 and determine the IC50 value.

In Vitro Endothelial Barrier Function Assay

This protocol describes how to assess the protective effect of this compound on endothelial barrier function using both Transepithelial/Transendothelial Electrical Resistance (TEER) and FITC-Dextran permeability assays.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Fibronectin

-

TEER measurement system (e.g., EVOM2)

-

FITC-Dextran (e.g., 70 kDa)

-

Inflammatory mediator (e.g., Thrombin)

-

This compound

-

Fluorescence plate reader

Procedure:

Cell Culture:

-

Coat Transwell inserts with fibronectin.

-

Seed HUVECs onto the inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by daily TEER measurements.

TEER Measurement:

-

On the day of the experiment, replace the medium in the upper and lower chambers with fresh, pre-warmed medium.

-

Pre-treat the endothelial monolayers with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Measure the baseline TEER.

-

Add the inflammatory mediator (e.g., thrombin) to the upper chamber.

-

Measure TEER at various time points post-stimulation (e.g., 15, 30, 60, 120 minutes).

-

Calculate the change in resistance relative to the baseline.

FITC-Dextran Permeability Assay:

-

Following the final TEER measurement, add FITC-Dextran to the upper chamber of the Transwell inserts.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples using a fluorescence plate reader.

-

Higher fluorescence in the lower chamber indicates increased permeability.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol allows for the quantification of MLC phosphorylation in response to stimuli and inhibition by peptide 18.

Materials:

-

Cultured endothelial cells

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-MLC (Ser19) and anti-total MLC or a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture endothelial cells to confluence in multi-well plates.

-

Starve the cells in serum-free medium if necessary.

-

Pre-treat cells with this compound or vehicle.

-

Stimulate the cells with an agonist (e.g., thrombin) for a short period (e.g., 5-15 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLC or a loading control to normalize the p-MLC signal.

Conclusion

This compound is a powerful and specific tool for investigating the roles of MLCK in cellular physiology and pathology. Its primary effect of reducing MLC phosphorylation has significant downstream consequences, most notably the regulation of actomyosin contractility and the maintenance of endothelial barrier integrity. Understanding the intricate signaling pathways, including the interplay with the RhoA/ROCK pathway, is crucial for elucidating the mechanisms of various inflammatory diseases and for the development of novel therapeutic strategies targeting vascular permeability. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this inhibitor in their specific model systems.

References

- 1. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin Light Chain Kinase Signaling in Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Myosin light chain kinase signaling in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Rho/ROCK and MLCK in TNF-alpha-induced changes in endothelial morphology and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MLCK and ROCK mutualism in endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myosin Light Chain Kinase Inhibitor Peptide 18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Myosin Light Chain Kinase (MLCK) inhibitor peptide 18, a potent and selective tool for studying and potentially targeting MLCK-driven processes. This document details its core biochemical properties, mechanism of action, and effects in various experimental models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Biochemical and Pharmacological Properties

Myosin Light Chain Kinase inhibitor peptide 18 is a synthetic, cell-permeable nonapeptide that acts as a highly selective inhibitor of MLCK.[1] Its sequence is H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2. The peptide's high basicity contributes to its cell-permeability.[1]

Quantitative Inhibitory Activity

MLCK inhibitor peptide 18 exhibits potent and selective inhibition of MLCK. The following table summarizes its key quantitative parameters from in vitro kinase assays.

| Parameter | Value | Target Enzyme | Notes | Reference(s) |

| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | [2][3] | |

| Ki | 52 nM | Myosin Light Chain Kinase (MLCK) | Competitive inhibition with respect to the peptide substrate. | |

| Inhibition Mode | Competitive (vs. Substrate) | Myosin Light Chain Kinase (MLCK) | The peptide competes with the natural substrate of MLCK. | |

| Mixed (vs. ATP) | Myosin Light Chain Kinase (MLCK) | The peptide exhibits a mixed mode of inhibition with respect to ATP. | ||

| Selectivity | >4,000-fold | CaM Kinase II | Significantly less potent against the closely related CaM Kinase II. | [2][3] |

| High | Protein Kinase A (PKA) | Does not inhibit PKA at concentrations effective against MLCK. | [2] |

Mechanism of Action: A Competitive Inhibition Strategy

This compound functions as a competitive inhibitor by mimicking the substrate of MLCK, thereby blocking the phosphorylation of the myosin light chain. This action prevents the subsequent activation of myosin ATPase activity and actomyosin contraction. The diagram below illustrates the canonical MLCK signaling pathway and the inhibitory action of peptide 18.

Caption: MLCK signaling pathway and its inhibition by peptide 18.

Efficacy in Cellular and In Vivo Models

This compound has been demonstrated to be effective in various cell-based assays and in vivo models, primarily through its ability to modulate cell contractility and barrier functions.

Modulation of Epithelial Barrier Function

A key application of this compound is in the study of intestinal epithelial barrier function. The peptide has been shown to both prevent and reverse defects in transepithelial electrical resistance (TER), a measure of the integrity of tight junctions between epithelial cells.

| Cell Line | Condition | Treatment | Effect on TER | Reference(s) |

| T84 | TNF-α and IFN-γ induced barrier dysfunction | 10 µM Peptide 18 | Reversed TER decrease to 97% ± 6% of control. | [4] |

| Caco-2 | Enteropathogenic E. coli (EPEC) infection | 10 µM Peptide 18 | Prevented TER decrease (16% ± 5% decrease with peptide vs. 37% ± 6% without). | [4] |

| Caco-2 | Basal conditions | 10 µM Peptide 18 | Increased TER by 50% ± 1%. | [4] |

Inhibition of Phagocytosis

This compound has also been shown to decrease the phagocytic activity of microglia, the resident immune cells of the central nervous system. This suggests a role for MLCK in the cytoskeletal rearrangements necessary for engulfment.

| Cell Type | Substrate | Treatment | Effect on Phagocytosis | Reference(s) |

| Primary Mouse Microglia | C3bi-opsonized and non-opsonized myelin | Not specified | Decreased phagocytosis. | [5] |

In Vivo Efficacy in Intestinal Permeability

In a murine model of T cell-mediated diarrhea, treatment with a membrane-permeant MLCK inhibitor prevented the increase in intestinal permeability, protein leak, and diarrhea following T cell activation. This highlights the potential of MLCK inhibition as a therapeutic strategy for immune-mediated intestinal diseases.[3] In a rat model of post-infectious irritable bowel syndrome (PI-IBS), an MLCK inhibitor reversed increased intestinal permeability and visceral hypersensitivity.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and application of this compound.

In Vitro MLCK Inhibition Assay

This protocol is adapted from a standard radioactive kinase assay used to determine the IC50 and Ki of inhibitors against MLCK.

Caption: Workflow for an in vitro MLCK inhibition kinase assay.

Materials:

-

MLCK enzyme

-

This compound

-

Myosin light chain (MLC) as substrate

-

[γ-32P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, MLCK enzyme, and MLC substrate.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the MLC substrate using a scintillation counter.

-

Plot the percentage of MLCK activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki and mode of inhibition, perform the assay with varying concentrations of both the inhibitor and either the substrate or ATP, and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Transepithelial Electrical Resistance (TER) Measurement

This protocol describes the measurement of TER in cultured epithelial cell monolayers to assess the effect of this compound on barrier function.

Caption: Workflow for measuring transepithelial electrical resistance (TER).

Materials:

-

Epithelial cell line (e.g., Caco-2, T84)

-

Transwell permeable supports

-

Cell culture medium and supplements

-

Epithelial voltohmmeter (e.g., EVOM) with "chopstick" electrodes

-

This compound

-

Inducing agents for barrier dysfunction (e.g., TNF-α, IFN-γ, bacteria)

Procedure:

-

Seed epithelial cells onto the apical compartment of Transwell permeable supports and culture until a confluent monolayer is formed. This typically takes several days to weeks, depending on the cell line.

-

Monitor the formation of a stable barrier by measuring the TER daily.

-

Once a stable and high TER is achieved, treat the cells. For prevention studies, pre-incubate the monolayers with this compound before adding the barrier-disrupting agent. For reversal studies, first induce barrier dysfunction and then add the inhibitor.

-

To measure TER, place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert, ensuring the shorter electrode is in the apical compartment.

-

Record the resistance reading.

-

To calculate the TER in Ω·cm², subtract the resistance of a blank Transwell insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the Transwell membrane.

-

Measure TER at various time points after treatment to assess the dynamics of barrier function.

Microglial Phagocytosis Assay

This protocol outlines a method to quantify the phagocytosis of myelin by microglia and to assess the inhibitory effect of this compound.

Caption: Workflow for a microglial phagocytosis assay.

Materials:

-

Primary microglia or a microglial cell line

-

Myelin, isolated from brain tissue

-

Fluorescent dye for labeling (e.g., pHrodo Red or Green, which fluoresces in the acidic environment of phagosomes)

-

This compound

-

Cell culture plates

-

Fluorescence microscope or high-content imaging system

-

Image analysis software

Procedure:

-

Isolate primary microglia from neonatal rodent brains or culture a suitable microglial cell line.

-

Plate the microglia in a multi-well plate and allow them to adhere.

-

Label the isolated myelin with a fluorescent dye according to the manufacturer's instructions. Opsonization of the myelin with serum components can enhance phagocytosis.

-

Treat the microglial cells with different concentrations of this compound for a defined pre-incubation period.

-

Add the fluorescently labeled myelin to the microglia and incubate for a period that allows for phagocytosis (e.g., 1-4 hours).

-

After the incubation, wash the cells thoroughly with cold PBS to remove any non-internalized myelin.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Optionally, stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) to aid in cell identification and counting.

-

Acquire images of the cells using a fluorescence microscope or a high-content imaging system.

-

Quantify the extent of phagocytosis by measuring the total fluorescence intensity of the internalized myelin per cell using image analysis software. Normalize the results to the number of cells.

Conclusion

This compound is a valuable research tool for investigating the diverse cellular processes regulated by Myosin Light Chain Kinase. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo applications, from dissecting the molecular mechanisms of cytoskeletal dynamics to exploring potential therapeutic interventions for diseases characterized by MLCK dysregulation, such as inflammatory bowel disease and other conditions involving barrier dysfunction. This technical guide provides a solid foundation for researchers to effectively utilize this inhibitor in their studies.

References

- 1. MLCK-mediated intestinal permeability promotes immune activation and visceral hypersensitivity in PI-IBS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jrturnerlab.com [jrturnerlab.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Safety and Toxicity of MLCK Inhibitor Peptide 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 is a synthetic, cell-permeable nonapeptide that has garnered significant interest in biomedical research due to its high potency and selectivity as an inhibitor of MLCK.[1][2] MLCK plays a crucial role in the regulation of smooth muscle contraction and endothelial barrier function, making it a promising therapeutic target for a variety of disorders, including inflammatory conditions and vascular dysfunction.[3] This technical guide provides a comprehensive overview of the available safety and toxicity data for MLCK inhibitor peptide 18, intended to inform preclinical and clinical research endeavors. While the in vitro activity of this peptide is well-characterized, in vivo safety and toxicity data remain limited in the public domain.

Mechanism of Action and Pharmacology

This compound functions as a competitive inhibitor with respect to the peptide substrate of MLCK.[4] It does not interfere with the activation of the kinase by calmodulin (CaM).[4] The peptide exhibits a mixed mode of inhibition with respect to ATP.[4] Its high selectivity is a key attribute, as it shows minimal inhibition of other kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).[4][5][6] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Pharmacological Data

| Parameter | Value | Target/Condition | Reference(s) |

| IC50 | 50 nM | Myosin Light Chain Kinase (MLCK) | [2][4][5][6][7] |

| Ki | 52 nM | Competitive with respect to substrate | [4] |

| Selectivity | ~4000-fold | Over CaM Kinase II | [5][6] |

Safety and Toxicity Profile

A thorough review of publicly available literature indicates a lack of comprehensive in vivo safety and toxicity studies for this compound. Specific quantitative data such as the median lethal dose (LD50) or the maximum tolerated dose (MTD) have not been reported. While the peptide has been utilized in in vivo experimental models to study its efficacy, these studies do not typically focus on the detailed toxicological profile.[1]

One study on a similar but distinct MLCK inhibitor peptide, PIK7, mentioned that it exhibited low toxicity in a rat model of myocardial ischemia-reperfusion injury.[8] However, these findings cannot be directly extrapolated to this compound.

Given the absence of specific data, this guide provides an overview of standard experimental protocols for assessing the safety and toxicity of therapeutic peptides. These methodologies are essential for any formal preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the safety and toxicity assessment of therapeutic peptides.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the direct toxic effects of a peptide on cells.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Cell Seeding: Plate cells (e.g., normal human cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Experimental Setup: Follow the same cell seeding and peptide treatment protocol as the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

-

Calculation: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

-

Hemolysis Assay

This assay assesses the peptide's potential to damage red blood cells.

-

Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

-

Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Peptide Incubation: Add 100 µL of the RBC suspension to a 96-well plate. Add 100 µL of this compound at various concentrations. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100.

In Vivo Acute Toxicity Study (LD50 Determination)

This study aims to determine the dose of the peptide that is lethal to 50% of the test animals.

-

Animal Model: Use a suitable animal model, such as mice or rats (e.g., BALB/c mice).

-

Dose Groups: Divide the animals into several groups (typically 5-6 animals per group). Administer single doses of this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at increasing concentrations. Include a control group that receives only the vehicle.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, grooming, activity), and body weight changes over a period of 14 days.

-

Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis.

Sub-chronic Toxicity Study

This study evaluates the effects of repeated exposure to the peptide over a longer period.

-

Animal Model and Dosing: Use a relevant animal model (e.g., Wistar rats). Administer this compound daily for a period of 28 or 90 days at three different dose levels (low, medium, and high). Include a control group receiving the vehicle.

-

Clinical Observations: Conduct daily observations for clinical signs of toxicity and weekly measurements of body weight and food consumption.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters to assess effects on blood cells and organ function (e.g., liver and kidney).

-

Histopathology: Perform a complete necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them in formalin. Process the tissues for histopathological examination to identify any microscopic changes.

Visualizations

Signaling Pathway of MLCK

Caption: The MLCK signaling pathway and the inhibitory action of Peptide 18.

General Experimental Workflow for Peptide Toxicity Assessment

Caption: A generalized workflow for the preclinical safety assessment of therapeutic peptides.

Conclusion

This compound is a potent and highly selective research tool with potential therapeutic applications. However, a significant gap exists in the publicly available data regarding its in vivo safety and toxicity. While its in vitro pharmacological profile is well-defined, the absence of LD50, MTD, and detailed preclinical safety studies necessitates a cautious approach in its translation from basic research to clinical development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety and toxicity of this compound, which is a critical step for its future advancement as a potential therapeutic agent. Researchers and drug development professionals are strongly encouraged to conduct comprehensive toxicity studies to establish a robust safety profile for this promising peptide inhibitor.

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin Light Chain Kinase Inhibitor Peptide 18 The Myosin Light Chain Kinase Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]

- 5. glpbio.com [glpbio.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antiedemic Effect of the Myosin Light Chain Kinase Inhibitor PIK7 in the Rat Model of Myocardial Ischemia Reperfusion Injury [mdpi.com]

Methodological & Application

Application Notes and Protocols for MLCK Inhibitor Peptide 18 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Light Chain Kinase (MLCK) Inhibitor Peptide 18 is a highly selective and cell-permeable nonapeptide that acts as a potent competitive inhibitor of myosin light chain kinase.[1][2] With an IC50 of 50 nM, it demonstrates remarkable specificity, showing 4000-fold greater selectivity for MLCK over CaM kinase II and no inhibitory activity against PKA.[3][4][5] This peptide has proven to be a valuable tool in cell biology for investigating the role of MLCK in a variety of cellular processes, including muscle contraction, cell motility, and the regulation of endothelial and epithelial barrier function. Its ability to readily cross cell membranes makes it particularly suitable for use in live-cell experiments.[1][6]

This document provides detailed application notes and protocols for the use of MLCK Inhibitor Peptide 18 in cell culture, with a focus on studying its effects on epithelial barrier function and cytoskeletal organization.

Mechanism of Action

This compound functions by competitively inhibiting the peptide substrate binding site of MLCK.[1] This prevents the MLCK-mediated phosphorylation of the regulatory light chain of myosin II (MLC2), a critical event in the initiation of smooth muscle contraction and the regulation of cytoskeletal tension in non-muscle cells.[3] By blocking MLC phosphorylation, the peptide effectively reduces actomyosin contractility, leading to alterations in cell shape, adhesion, and paracellular permeability.

Data Presentation

The following table summarizes quantitative data from a key study by Zolotarevsky et al. (2002) investigating the effects of this compound (referred to as PIK in the study) on intestinal epithelial cell monolayers.

| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |

| Caco-2 | This compound | Not specified | Not specified | 22% ± 2% reduction in intracellular MLC phosphorylation | [7] |

| Caco-2 | This compound | Not specified | Not specified | 50% ± 1% increase in transepithelial resistance (TER) | [7] |

| Caco-2 | This compound | Not specified | Not specified | 5.2 ± 0.2-fold decrease in paracellular mannitol flux | [7] |

| T84 & Caco-2 | EPEC infection followed by this compound | Not specified | 4 hours post-infection | Limited EPEC-induced TER decrease to 16% ± 5% (compared to 37% ± 6% in controls) | [7] |

| T84 & Caco-2 | TNF-α and IFN-γ treatment followed by this compound | Not specified | Not specified | 25% ± 4% decrease in MLC phosphorylation and restoration of TER to 97% ± 6% of control | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL.[2] For other potential solvents, refer to the manufacturer's datasheet.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[1]

Protocol 1: Inhibition of MLCK in Epithelial Cell Monolayers

This protocol is adapted from the methodology used to study the effects of this compound on the barrier function of intestinal epithelial cells, such as Caco-2 or T84.

Materials:

-

Cultured epithelial cell monolayers (e.g., Caco-2 or T84) grown on permeable supports (e.g., Transwell inserts)

-

This compound stock solution (1 mg/mL)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture epithelial cells on permeable supports until a confluent monolayer with stable transepithelial electrical resistance (TER) is formed.

-

Prepare the desired working concentration of this compound by diluting the stock solution in fresh cell culture medium. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

-

Apically add the medium containing this compound to the cell monolayers. For control wells, add medium without the inhibitor.

-

Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific research question.

-

Following incubation, the effects of MLCK inhibition can be assessed using various assays, such as measuring TER, paracellular flux of labeled molecules (e.g., mannitol), Western blotting for phosphorylated MLC, or immunofluorescence staining of cytoskeletal proteins.

Protocol 2: Western Blotting for Phosphorylated Myosin Light Chain (pMLC)

This protocol allows for the quantification of the direct downstream target of MLCK, providing a biochemical readout of the inhibitor's efficacy.

Materials:

-

Cell lysates from control and this compound-treated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phosphorylated MLC2 (e.g., anti-phospho-Myosin Light Chain 2 (Thr18/Ser19))

-

Primary antibody against total MLC2 or a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the control and treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMLC2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

-

To normalize the pMLC signal, the blot can be stripped and re-probed for total MLC2 or a loading control protein.

Protocol 3: Immunofluorescence Staining of F-actin

This protocol is used to visualize changes in the actin cytoskeleton, a key downstream target of MLCK-mediated contractility.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Treat the cells with this compound for the desired time and concentration.

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with blocking solution for 30 minutes.

-

Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in blocking solution for 1 hour at room temperature, protected from light.

-

(Optional) Incubate with a primary antibody against another protein of interest at this step.

-